molecular formula C4H8O2 B3393599 trans-Cyclobutane-1,2-diol CAS No. 35358-34-0

trans-Cyclobutane-1,2-diol

Cat. No.: B3393599
CAS No.: 35358-34-0
M. Wt: 88.11 g/mol
InChI Key: MHPMXFUDCYMCOE-QWWZWVQMSA-N
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Description

trans-Cyclobutane-1,2-diol: is an organic compound with the molecular formula C4H8O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclobutane ring. The trans configuration indicates that the hydroxyl groups are on opposite sides of the cyclobutane ring, giving the molecule a unique three-dimensional structure. This compound is of interest in various fields of chemistry due to its strained ring system and potential for diverse chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-Cyclobutane-1,2-diol can be synthesized through several methods. One common approach involves the nucleophilic addition of organolithium or Grignard reagents to 2-hydroxycyclobutanone, followed by reduction . Another method includes the photodimerization of trans-cinnamic acid, which forms a cyclobutane ring .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves scalable reactions such as the use of organolithium reagents and photodimerization techniques. These methods can be adapted for larger-scale production with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions: trans-Cyclobutane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: 1,4-dicarbonyl compounds.

    Reduction: Cyclobutane derivatives with modified functional groups.

    Substitution: Cyclobutane derivatives with substituted functional groups.

Mechanism of Action

The mechanism by which trans-cyclobutane-1,2-diol exerts its effects depends on the specific reaction or application. In oxidation reactions, the hydroxyl groups are typically targeted by oxidizing agents, leading to the formation of carbonyl compounds . The strained ring system of cyclobutane allows for unique reactivity patterns, facilitating various chemical transformations.

Comparison with Similar Compounds

    cis-Cyclobutane-1,2-diol: The cis isomer has hydroxyl groups on the same side of the cyclobutane ring, leading to different chemical and physical properties.

    Cyclobutane-1,2-dione: This compound has two carbonyl groups instead of hydroxyl groups, resulting in distinct reactivity.

    Cyclobutane-1,2-dicarboxylic acid: Contains carboxyl groups, making it more acidic and reactive in different chemical contexts.

Uniqueness: trans-Cyclobutane-1,2-diol’s trans configuration and diol functionality make it unique among cyclobutane derivatives.

Properties

IUPAC Name

(1R,2R)-cyclobutane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c5-3-1-2-4(3)6/h3-6H,1-2H2/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPMXFUDCYMCOE-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Cyclobutane-1,2-diol
Reactant of Route 2
trans-Cyclobutane-1,2-diol
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trans-Cyclobutane-1,2-diol
Reactant of Route 4
trans-Cyclobutane-1,2-diol
Reactant of Route 5
trans-Cyclobutane-1,2-diol
Reactant of Route 6
trans-Cyclobutane-1,2-diol

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